molecular formula C22H21ClN6O3 B13895806 3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione

3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione

Cat. No.: B13895806
M. Wt: 452.9 g/mol
InChI Key: XBKWTPSXLYEKBW-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a pyrazolopyrimidine core, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione involves multiple steps, starting with the preparation of the pyridine and pyrazolopyrimidine intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrimidine derivatives and pyridine-based molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H21ClN6O3

Molecular Weight

452.9 g/mol

IUPAC Name

3-[3-chloro-2-(cyclopropylamino)pyridin-4-yl]-2-[(4-methoxyphenyl)methyl]-5-methyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C22H21ClN6O3/c1-28-21(30)16-18(15-9-10-24-20(17(15)23)25-13-5-6-13)29(27-19(16)26-22(28)31)11-12-3-7-14(32-2)8-4-12/h3-4,7-10,13H,5-6,11H2,1-2H3,(H,24,25)(H,26,27,31)

InChI Key

XBKWTPSXLYEKBW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N(N=C2NC1=O)CC3=CC=C(C=C3)OC)C4=C(C(=NC=C4)NC5CC5)Cl

Origin of Product

United States

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